molecular formula C15H15N3O4 B2399421 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide CAS No. 478262-46-3

4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide

Cat. No.: B2399421
CAS No.: 478262-46-3
M. Wt: 301.302
InChI Key: NCSAWDDXAZUIQN-UHFFFAOYSA-N
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Description

4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide is a chemical compound with a complex structure that includes a nicotinamide core substituted with methoxy and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxy-2-phenoxynicotinic acid with methoxyamine hydrochloride in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the nitro group can produce aniline derivatives .

Scientific Research Applications

4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyimino group can form hydrogen bonds with active site residues, while the phenoxy group can engage in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-methylbenzenamine: Similar in structure but lacks the nicotinamide core.

    4-methoxy-N-methyl-N-isopropyltryptamine: A psychedelic compound with a different core structure but similar methoxy substitution.

Uniqueness

4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide is unique due to its combination of a nicotinamide core with methoxy and phenoxy groups, which confer specific chemical and biological properties not found in the similar compounds listed above .

Properties

IUPAC Name

4-methoxy-N-[(E)-methoxyiminomethyl]-2-phenoxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-20-12-8-9-16-15(22-11-6-4-3-5-7-11)13(12)14(19)17-10-18-21-2/h3-10H,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSAWDDXAZUIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)OC2=CC=CC=C2)C(=O)NC=NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC=C1)OC2=CC=CC=C2)C(=O)N/C=N/OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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